Ethyl 5-chloro-6-hydroxynicotinate
Overview
Description
Ethyl 5-chloro-6-hydroxynicotinate is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Applications
Synthesis of Triphenyltin Compounds : Ethyl 5-chloro-6-hydroxynicotinate is used in synthesizing triphenyltin compounds, characterized by X-ray diffraction, IR, and NMR spectroscopy. These compounds exhibit significant antitumor activity and form a one-dimensional linear polymer structure (Gao, Zhang, & Sha, 2021).
Crystal Structure Characterization : Triorganotin esters of 5-chloro-6-hydroxynicotinic acid, synthesized from reactions with (R3Sn)2O, were characterized by elemental analysis, IR, and NMR spectroscopy. The crystal structures revealed a five-coordinated trigonal bipyramidal structure, forming one-dimensional linear polymers (Gao, 2012).
Biological and Chemical Synthesis
Anticancer Agent Synthesis : The compound has been involved in the synthesis of potential anticancer agents, particularly in the formation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds have been evaluated for their effects on cancer cell proliferation (Temple et al., 1983).
Enzyme Research : this compound is used in studies involving 6-hydroxynicotinate 3-monooxygenase, a membrane-bound enzyme from Pseudomonas fluorescens. This enzyme is important in the synthesis of 2,5-dihydroxypyridine, a precursor for chemical synthesis applied in plant growth, herbicides, and cancer therapy (Nakano et al., 1999).
Drug Development and Chemical Synthesis
P2Y12 Antagonist Development : Ethyl 6-chloro-5-cyano-2-methylnicotinate, a derivative, was used in the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, crucial in preclinical and clinical studies (Andersen et al., 2013).
Synthesis of Metallomacrocycles : The compound aids in the synthesis of metallomacrocycles. Reactions with 5-chloro-2,3,-dihydroxypyridine or 2-hydroxynicotinic acid in the presence of base resulted in neutral metallomacrocyclic compounds where heterocycles act as bridging ligands (Brasey, Scopelliti, & Severin, 2005).
Environmental and Biological Degradation Studies
- Degradation Studies : this compound is involved in degradation studies, like the degradation of 5-chloro-2-hydroxynicotinic acid by Mycobacterium sp. BA. These studies are essential in understanding the environmental and biological degradation pathways of such compounds (Tibbles, Müller, & Lingens, 1989).
Properties
IUPAC Name |
ethyl 5-chloro-6-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-6(9)7(11)10-4-5/h3-4H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTDQIQTIYCXSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208745 | |
Record name | Ethyl 5-chloro-1,6-dihydro-6-oxo-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101208745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58236-73-0 | |
Record name | Ethyl 5-chloro-1,6-dihydro-6-oxo-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58236-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-chloro-1,6-dihydro-6-oxo-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101208745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.